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molecular formula C16H21Cl2N3 B8555973 Benzenecarboximidamide, 4-(2-(4-(aminomethyl)phenyl)ethyl)-, dihydrochloride CAS No. 101206-26-2

Benzenecarboximidamide, 4-(2-(4-(aminomethyl)phenyl)ethyl)-, dihydrochloride

Cat. No. B8555973
M. Wt: 326.3 g/mol
InChI Key: VKUZKODMGPGAHT-UHFFFAOYSA-N
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Patent
US04598077

Procedure details

A solution of 30 mg of 4-[2-(4-aminomethylphenyl)ethenyl]benzamidine dihydrochloride in 30 ml of methanol was catalytically reduced with 20 mg of a 5% palladium-carbon as catalyst. The reaction mixture was filtered from spent catalyst and concentrated under reduced pressure. The residue was recrystallized from a methanolisopropanol-ether mixture to yield 20 mg of 4-[2-(4-aminomethylphenyl)ethyl]benzamidine dihydrochloride; m.p. ≥260° C.
Name
4-[2-(4-aminomethylphenyl)ethenyl]benzamidine dihydrochloride
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]2[CH:21]=[CH:20][C:16]([C:17]([NH2:19])=[NH:18])=[CH:15][CH:14]=2)=[CH:7][CH:6]=1>CO.[C].[Pd]>[ClH:1].[ClH:1].[NH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][C:16]([C:17]([NH2:19])=[NH:18])=[CH:20][CH:21]=2)=[CH:9][CH:10]=1 |f:0.1.2,4.5,6.7.8|

Inputs

Step One
Name
4-[2-(4-aminomethylphenyl)ethenyl]benzamidine dihydrochloride
Quantity
30 mg
Type
reactant
Smiles
Cl.Cl.NCC1=CC=C(C=C1)C=CC1=CC=C(C(=N)N)C=C1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a methanolisopropanol-ether mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCC1=CC=C(C=C1)CCC1=CC=C(C(=N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 132.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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